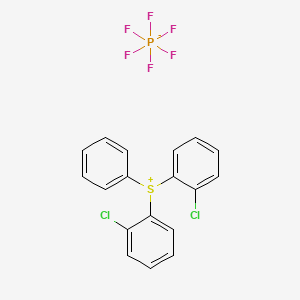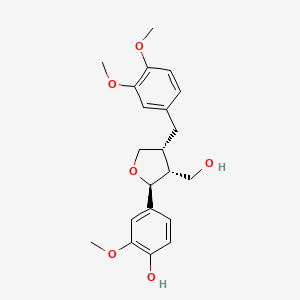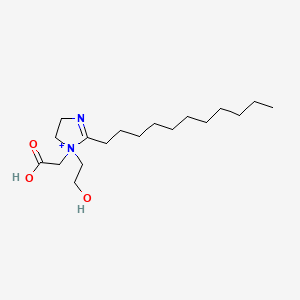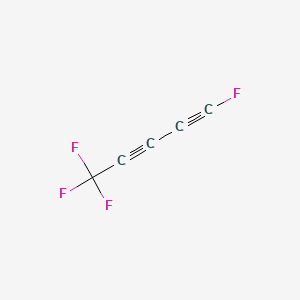
1,3-Pentadiyne, 1,5,5,5-tetrafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Pentadiyne, 1,5,5,5-tetrafluoro- is a fluorinated organic compound with the molecular formula C5F4 and a molecular weight of 136.0471 g/mol . This compound is characterized by the presence of a pentadiyne backbone with four fluorine atoms attached to the terminal carbon atom. It is also known by its CAS Registry Number 64788-24-5 .
Métodos De Preparación
The synthesis of 1,3-Pentadiyne, 1,5,5,5-tetrafluoro- typically involves the fluorination of 1,3-pentadiyne. One common method is the reaction of 1,3-pentadiyne with a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of fluorine gas (F2) in a controlled environment can also be employed for large-scale production .
Análisis De Reacciones Químicas
1,3-Pentadiyne, 1,5,5,5-tetrafluoro- undergoes various chemical reactions, including:
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols .
Aplicaciones Científicas De Investigación
1,3-Pentadiyne, 1,5,5,5-tetrafluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s fluorinated nature allows it to be used in the design of fluorinated biomolecules for biological studies.
Medicine: Fluorinated compounds are often used in medicinal chemistry for the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,3-Pentadiyne, 1,5,5,5-tetrafluoro- involves its interaction with molecular targets through its fluorinated groups. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with biological molecules, affecting their structure and function. The compound can also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
1,3-Pentadiyne, 1,5,5,5-tetrafluoro- can be compared with other similar fluorinated compounds, such as:
1,3-Pentadiyne, 1,5,5,5-trifluoro-: This compound has three fluorine atoms instead of four, resulting in different chemical and physical properties.
1,3-Butadiyne, 1,4,4,4-tetrafluoro-: This compound has a butadiyne backbone with four fluorine atoms, making it structurally similar but with different reactivity and applications.
1,3-Hexadiyne, 1,6,6,6-tetrafluoro-: This compound has a hexadiyne backbone with four fluorine atoms, offering unique properties and uses compared to 1,3-Pentadiyne, 1,5,5,5-tetrafluoro-.
The uniqueness of 1,3-Pentadiyne, 1,5,5,5-tetrafluoro- lies in its specific fluorination pattern and the resulting chemical reactivity and stability, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
64788-24-5 |
|---|---|
Fórmula molecular |
C5F4 |
Peso molecular |
136.05 g/mol |
Nombre IUPAC |
1,5,5,5-tetrafluoropenta-1,3-diyne |
InChI |
InChI=1S/C5F4/c6-4-2-1-3-5(7,8)9 |
Clave InChI |
MPUNIKDSZGUONG-UHFFFAOYSA-N |
SMILES canónico |
C(#CC(F)(F)F)C#CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


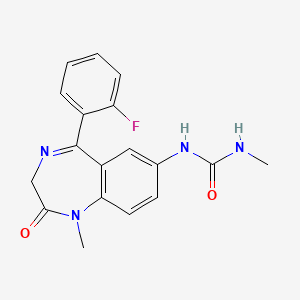


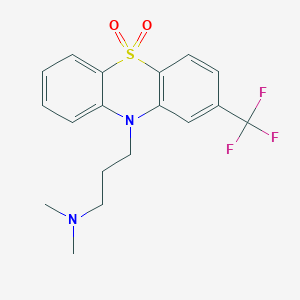
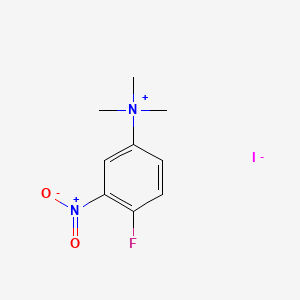
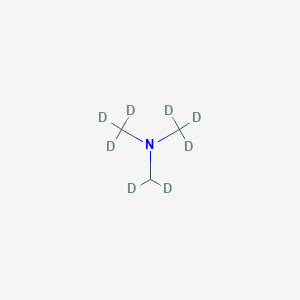
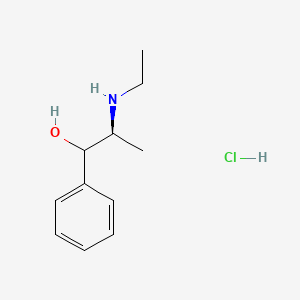
![(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6R)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13417593.png)



